molecular formula C13H21BN2O2 B14853537 6-(Iso-propyl)pyrazine-2-boronic acid pinacol ester

6-(Iso-propyl)pyrazine-2-boronic acid pinacol ester

Katalognummer: B14853537
Molekulargewicht: 248.13 g/mol
InChI-Schlüssel: KNCDVWSTFLOMRA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(Iso-propyl)pyrazine-2-boronic acid pinacol ester is a boronic ester derivative that plays a significant role in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a versatile reagent in various chemical transformations.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Iso-propyl)pyrazine-2-boronic acid pinacol ester typically involves the reaction of 6-(Iso-propyl)pyrazine-2-boronic acid with pinacol in the presence of a suitable catalyst. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The process involves:

    Reactants: 6-(Iso-propyl)pyrazine-2-boronic acid and pinacol.

    Catalyst: A palladium catalyst is often used.

    Solvent: Anhydrous tetrahydrofuran (THF) or toluene.

    Temperature: The reaction is typically conducted at room temperature to 50°C.

    Purification: The product is purified by column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

6-(Iso-propyl)pyrazine-2-boronic acid pinacol ester undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic ester reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.

    Oxidation: The boronic ester can be oxidized to form the corresponding alcohol.

    Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic solvent.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., THF or toluene).

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Protodeboronation: Protic solvents like methanol or water.

Major Products Formed

    Suzuki-Miyaura Coupling: Formation of biaryl or vinyl-aryl compounds.

    Oxidation: Formation of alcohols.

    Protodeboronation: Formation of hydrocarbons.

Wissenschaftliche Forschungsanwendungen

6-(Iso-propyl)pyrazine-2-boronic acid pinacol ester is widely used in scientific research due to its versatility:

    Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Biology: Employed in the development of boron-containing drugs and as a tool in biochemical studies.

    Medicine: Investigated for its potential in drug development, particularly in cancer therapy due to its ability to form stable complexes with biological molecules.

    Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.

Wirkmechanismus

The mechanism of action of 6-(Iso-propyl)pyrazine-2-boronic acid pinacol ester in Suzuki-Miyaura coupling involves several steps:

    Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.

    Transmetalation: The boronic ester transfers its organic group to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination to form the final carbon-carbon bond and regenerate the palladium catalyst.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Phenylboronic Acid Pinacol Ester: Another boronic ester used in similar coupling reactions.

    Isopropenylboronic Acid Pinacol Ester: Used in various organic transformations, including cyclopropanation and cross-metathesis.

    Isopropoxyboronic Acid Pinacol Ester: Employed in aldol reactions and other synthetic applications.

Uniqueness

6-(Iso-propyl)pyrazine-2-boronic acid pinacol ester is unique due to its specific structure, which imparts distinct reactivity and stability. Its iso-propyl group provides steric hindrance, influencing the selectivity and outcome of reactions.

Eigenschaften

Molekularformel

C13H21BN2O2

Molekulargewicht

248.13 g/mol

IUPAC-Name

2-propan-2-yl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine

InChI

InChI=1S/C13H21BN2O2/c1-9(2)10-7-15-8-11(16-10)14-17-12(3,4)13(5,6)18-14/h7-9H,1-6H3

InChI-Schlüssel

KNCDVWSTFLOMRA-UHFFFAOYSA-N

Kanonische SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=CC(=N2)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.